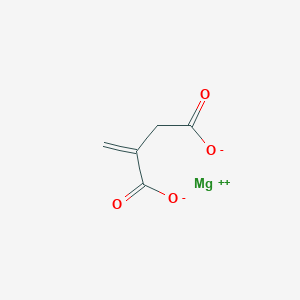

Magnesium;2-methylidenebutanedioate

Description

Magnesium;2-methylidenebutanedioate is a magnesium salt derived from 2-methylidenebutanedioic acid. The anion, 2-methylidenebutanedioate, features a conjugated diacid system with a methylidene group, which enhances its reactivity in coordination chemistry and biological systems. Magnesium salts of dicarboxylic acids are often studied for their solubility profiles, bioavailability, and applications in materials science or pharmaceuticals .

Properties

Molecular Formula |

C5H4MgO4 |

|---|---|

Molecular Weight |

152.39 g/mol |

IUPAC Name |

magnesium;2-methylidenebutanedioate |

InChI |

InChI=1S/C5H6O4.Mg/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |

InChI Key |

KMGUUVHVXYFYQN-UHFFFAOYSA-L |

Canonical SMILES |

C=C(CC(=O)[O-])C(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-methylidenebutanedioate typically involves the reaction of magnesium salts with 2-methylidenebutanedioic acid under controlled conditions. Commonly used magnesium salts include magnesium chloride or magnesium sulfate. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully controlled to ensure the proper formation of the coordination complex .

Industrial Production Methods

Industrial production methods for magnesium-based compounds often involve large-scale reactions using high-purity starting materials. Techniques such as mechanical ball milling, chemical vapor deposition, and plasma-assisted synthesis are employed to produce magnesium compounds with desired properties . These methods ensure high yield and purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methylidenebutanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form magnesium oxide and other by-products.

Reduction: Reduction reactions can convert the compound into different magnesium complexes.

Substitution: The ligands in the coordination complex can be substituted with other ligands, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of new magnesium complexes .

Scientific Research Applications

Magnesium;2-methylidenebutanedioate has several scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.

Biology: The compound is studied for its role in biological processes, such as enzyme activation and cellular signaling.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a supplement for magnesium deficiency.

Industry: It is used in the production of advanced materials, such as magnesium-based alloys and composites

Mechanism of Action

The mechanism of action of magnesium;2-methylidenebutanedioate involves its interaction with molecular targets and pathways in biological systems. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, facilitating their proper function. The compound can also modulate cellular signaling pathways by acting as a cofactor for various enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Dipropan-2-yl 2-methylidenebutanedioate (CAS 53720-10-8): An ester derivative with propyl groups. Its ester functional groups confer lipophilicity, making it suitable for organic synthesis and coatings .

Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate: Contains additional hydroxyl and carbamate groups, enabling diverse chemical modifications .

Ethyl 2-iodo-5-methylbenzoate : Shares ester functionality but differs in aromatic substitution, altering electronic properties and reactivity .

Key Differences :

- Magnesium;2-methylidenebutanedioate (ionic salt) vs. Dipropan-2-yl 2-methylidenebutanedioate (neutral ester): The ionic nature of the magnesium salt enhances water solubility, while the ester form is more lipid-soluble. This impacts their applications—esters are preferred in hydrophobic matrices (e.g., coatings), whereas magnesium salts may serve as bioavailable magnesium sources or catalysts .

- Substituent Effects: The methylidene group in 2-methylidenebutanedioate derivatives increases electrophilicity compared to non-conjugated analogs (e.g., dimethyl malonate), facilitating nucleophilic additions .

Physicochemical Properties

| Compound Name | Solubility | Melting Point | Key Applications |

|---|---|---|---|

| Magnesium;2-methylidenebutanedioate* | Water-soluble | Not reported | Pharmaceuticals, catalysis |

| Dipropan-2-yl 2-methylidenebutanedioate | Organic solvents | 120–125°C | Coatings, anticancer agents |

| Dimethyl malonate | Polar solvents | −62°C | Organic synthesis |

*Inferred properties based on analogous magnesium dicarboxylates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.